molecular formula C6H4BrClN2O4S B13974450 3-Bromo-4-chloro-5-nitrobenzenesulfonamide

3-Bromo-4-chloro-5-nitrobenzenesulfonamide

Cat. No.: B13974450
M. Wt: 315.53 g/mol
InChI Key: NEOODLJBZXKXIG-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H4BrClN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of bromine, chlorine, and nitro groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-nitrobenzenesulfonamide typically involves the nitration, bromination, and chlorination of benzenesulfonamide. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired substitutions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-4-chloro-5-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the nitro, bromine, and chlorine groups allows it to form strong interactions with these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-5-nitrobenzenesulfonamide is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C6H4BrClN2O4S

Molecular Weight

315.53 g/mol

IUPAC Name

3-bromo-4-chloro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4BrClN2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14)

InChI Key

NEOODLJBZXKXIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)S(=O)(=O)N

Origin of Product

United States

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